4-(furan-2-carbonyl)-N'-nitropiperazine-1-carboximidamide
Overview
Description
4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a furan ring, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide typically involves the reaction of furan-2-carbonyl chloride with piperazine-1-carboximidamide in the presence of a suitable base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(furan-2-carbonyl)-N’-aminopiperazine-1-carboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl chloride: A precursor used in the synthesis of 4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide.
Piperazine-1-carboximidamide: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A related compound formed through the oxidation of the furan ring.
Uniqueness
4-(furan-2-carbonyl)-N’-nitropiperazine-1-carboximidamide is unique due to its combination of a furan ring, a piperazine ring, and a nitro group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other related compounds .
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N'-nitropiperazine-1-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10(12-15(17)18)14-5-3-13(4-6-14)9(16)8-2-1-7-19-8/h1-2,7H,3-6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSJZOIUYGXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)/C(=N/[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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